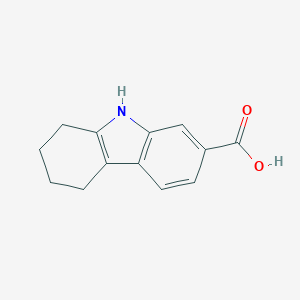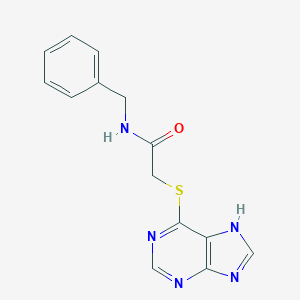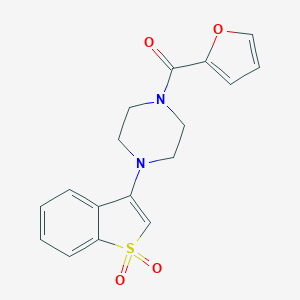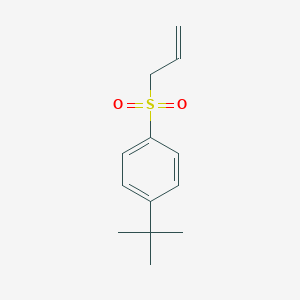
2,3,4,9-Tetrahydro-1H-carbazol-7-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5H-carbazole-2-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It is also known by other names such as 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6,7,8,9-Tetrahydro-5H-carbazole-2-carboxylic acid consists of a carbazole ring system, which is partially saturated (tetrahydro-) and has a carboxylic acid functional group attached .Physical And Chemical Properties Analysis
The molecular weight of 6,7,8,9-Tetrahydro-5H-carbazole-2-carboxylic acid is 215.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 215.094628657 g/mol .Wissenschaftliche Forschungsanwendungen
Organokatalyse
Forscher haben organokatalytische Methoden zur Synthese von Carbazol-eingebetteten Styrolisomeren unter Verwendung von Verbindungen entwickelt, die strukturell mit 2,3,4,9-Tetrahydro-1H-carbazol-7-carbonsäure verwandt sind. Dieser Prozess liefert Produkte mit guten Trennungsraten und hoher Enantioselektivität .
Chemische Oxidationsprozesse
Die selektive Oxidation von substituierten 2,3,4,9-Tetrahydro-1H-carbazolen wurde genutzt, um je nach dem gewählten Oxidationsmittel Carbazol-1-one oder Benzazonin-dione zu erhalten. Dies zeigt die Vielseitigkeit der Verbindung in der chemischen Synthese .
Antimikrobielle und Antimykotische Forschung
Carbazolderivate werden ausgiebig auf ihre antimikrobiellen und antimykotischen Aktivitäten untersucht. Die strukturellen Merkmale von Verbindungen wie This compound tragen zu ihrer biologischen Aktivität bei, was sie zu Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht .
Eigenschaften
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWDMUSCUJPFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498480.png)
![N-(5-iodo-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498481.png)
![N-(4-methoxy-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498483.png)
![2-[(5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498484.png)
![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)
![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)
![2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide](/img/structure/B498490.png)
![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)



